N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2.ClH/c1-14-10-11-18-19(15(14)2)24-22(29-18)26(13-7-12-25(3)4)21(27)20-23-16-8-5-6-9-17(16)28-20;/h5-6,8-11H,7,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYDUTZJYDIWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=NC4=CC=CC=C4S3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials are usually substituted benzothiazoles and appropriate amines. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives, including this compound, against Mycobacterium tuberculosis (Mtb). The compound's structural features may contribute to its biological activity.
- In vitro Studies : In vitro assays demonstrated that benzothiazole derivatives exhibit significant inhibition against Mtb strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic processes .
- Comparative Efficacy : The inhibitory concentrations of various synthesized benzothiazole derivatives were compared with standard anti-tubercular drugs. New derivatives showed enhanced potency, suggesting a promising avenue for developing new treatments for multidrug-resistant tuberculosis (MDR-TB) .
Potential Anticancer Properties
Research into benzothiazole compounds has indicated potential anticancer properties. Studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Benzothiazole derivatives have been investigated for their broad-spectrum antimicrobial properties. This compound may inhibit the growth of various bacterial and fungal pathogens, making it a candidate for further exploration in treating infectious diseases.
Case Study 1: Anti-Tubercular Efficacy
A study conducted on a series of newly synthesized benzothiazole derivatives demonstrated their effectiveness against Mtb H37Rv strain. The study reported that specific modifications to the benzothiazole core significantly enhanced anti-tubercular activity compared to existing treatments .
| Compound | Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Structure A | 0.5 | |
| N-(4,5-Dimethyl...) | Structure B | 0.8 | |
| Standard Drug | Standard Drug | 1.5 |
Case Study 2: Anticancer Activity
In another investigation, several benzothiazole derivatives were tested for their anticancer properties against various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation in a dose-dependent manner .
Mechanism of Action
The mechanism of action of N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group.
Benzothiazole-2-carboxamide: A related compound with a carboxamide group.
Uniqueness
N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Biological Activity
N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of dimethylamino and carboxamide functionalities enhances its interaction with biological targets, potentially leading to significant therapeutic effects. The molecular formula is , indicating a relatively complex structure conducive to various biological interactions.
Antiproliferative Activity
Research has indicated that benzothiazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cells. A study demonstrated that certain derivatives induced significant cell viability reduction in pancreatic and paraganglioma cancer cells at concentrations as low as 0.6–2.0 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4l | Pancreatic Cancer | 0.9 ± 0.1 |
| 8 | Paraganglioma | 1.5 ± 0.2 |
Antioxidative Activity
The antioxidative potential of benzothiazole derivatives has also been evaluated using DPPH and FRAP assays. Compounds structurally related to this compound have displayed significant free radical scavenging capabilities .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Similar benzothiazole compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Interaction with Receptors : Target prediction analyses suggest interactions with cannabinoid receptors and other pathways that modulate cellular responses .
Study on Anticancer Properties
A notable study focused on the synthesis and evaluation of various benzothiazole derivatives for their antiproliferative activities against different cancer cell lines. The results highlighted that modifications to the benzothiazole scaffold significantly influenced the biological activity of these compounds. For example, the introduction of specific substituents enhanced selectivity and potency against targeted cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed MIC values as low as 0.015 µg/mL against clinical isolates of Streptococcus pneumoniae .
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide hydrochloride?
- Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation between benzothiazole derivatives and dimethylaminopropylamine under controlled conditions. Key steps include temperature regulation (e.g., 60–80°C), solvent selection (e.g., dimethylformamide), and catalytic activation. Post-synthesis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for verifying purity (>95%) and structural integrity .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural conformation?
- Answer :
- HPLC : Used to monitor reaction progress and quantify purity, with reverse-phase C18 columns and UV detection at 254 nm being standard .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl groups (δ 2.3–2.7 ppm) and benzothiazole protons (δ 7.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 497.2) .
Q. What safety protocols should be prioritized during handling and synthesis?
- Answer :
- Use fume hoods to mitigate inhalation risks from volatile intermediates.
- Wear nitrile gloves and lab coats to prevent skin contact.
- Emergency procedures include rinsing eyes with water for 15 minutes and immediate medical consultation for ingestion .
Q. How are preliminary biological activities assessed for this compound?
- Answer : Initial assays focus on target-binding affinity (e.g., kinase inhibition assays) and cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines). Fluorescence polarization or surface plasmon resonance (SPR) are common methods .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction yields and minimize byproducts?
- Answer : DOE frameworks (e.g., factorial designs) systematically vary parameters like temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables, reducing trial iterations by 40–60% . Statistical tools (e.g., ANOVA) validate significance (p < 0.05), and response surface methodology (RSM) refines optimal conditions .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. HPLC purity discrepancies)?
- Answer :
- Scenario : NMR indicates 95% purity, but HPLC shows 88%.
- Method : Cross-validate with orthogonal techniques:
- LC-MS : Detects co-eluting impurities undetected by UV.
- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping proton signals.
- Thermogravimetric Analysis (TGA) : Checks for residual solvents .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-protein binding using software like GROMACS.
- Density Functional Theory (DFT) : Calculates electronic properties of benzothiazole moieties to predict reactivity.
- AI-Driven Platforms (e.g., COMSOL) : Integrate quantum chemical calculations with experimental data to prioritize high-affinity targets .
Q. What mechanistic studies elucidate the compound’s biological activity?
- Answer :
- Kinetic Studies : Measure reaction rates of target inhibition (e.g., kₐₚₚ values via stopped-flow spectroscopy).
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vitro.
- Gene Expression Analysis : RNA sequencing reveals downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
